Nafronyl oxalate

Catalog No.
S536606
CAS No.
3200-06-4
M.F
C24H33NO3
M. Wt
383.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nafronyl oxalate

CAS Number

3200-06-4

Product Name

Nafronyl oxalate

IUPAC Name

2-(diethylamino)ethyl 2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoate

Molecular Formula

C24H33NO3

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C24H33NO3/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3

InChI Key

KBAFPSLPKGSANY-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Artocoron, Azunaftil, Di Actane, Di-Actane, Dusodril, Gévatran, LS 121, LS-121, LS121, Nafronyl, Nafronyl Oxalate, Nafronyloxalate, Nafti Puren, Nafti ratiopharm, nafti von ct, Nafti-Puren, Nafti-ratiopharm, Naftidrofuryl, Naftifurin Oxalate, Naftilong, Naftilux, Naftiratiopharm, Oxalate, Nafronyl, Oxalate, Naftifurin, Praxilène, Praxilene

Canonical SMILES

CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32

Description

The exact mass of the compound Nafronyl oxalate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758462. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Pharmaceutical Chemistry

Method of Application: A RP-HPLC method has been developed for Naftidrofuryl Oxalate and validated as per ICH guidelines . The response surface methodology employed with a 3-factor, 3-level Box-Behnken statistical design was used to facilitate method development and optimization . Chromatographic separation was achieved on Zodiac C18 column (100mm×4.6, 3μm), using optimized mobile phase Acetonitrile and pH-7 Tetrabutyl-ammonium buffer solution (90:10), at 282nm . The flow rate and injection volume were 1.0 mL-1 min and 20 μL, respectively .

Results or Outcomes: The method was validated for linearity, system suitability, recovery (accuracy), precision, robustness, ruggedness, limit of quantitation (LOD) and detection (LOQ) as per the ICH guidelines . Calibrations curves were linear (r2= 0.997) at the concentration range of 10 to 50μg/mL . LOD and LOQ values were 12.914μg/mL and 39.132μg/mL respectively .

Application in Treatment of Senile Brain Diseases

Nafronyl Oxalate shows smooth muscle relaxation, increases cerebral blood flow as well as peripheral blood flow, cerebral adenosine triphosphate concentrations and glucose utilization properties . These properties attract its pharmacological applications in the treatment of senile brain diseases .

Treatment of Intermittent Claudication

Nafronyl Oxalate is used in the treatment of Intermittent Claudication due to peripheral arterial disease .

Treatment of Sudden Idiopathic Hearing Loss and Acute Tinnitus

Historically, Nafronyl Oxalate has been used to treat sudden idiopathic hearing loss and acute tinnitus .

Treatment of Muscle Cramps

Nafronyl Oxalate may be effective for relieving the pain of muscle cramps .

Antagonist of 5-HT2 Receptors

Nafronyl Oxalate acts as a selective antagonist of 5-HT2 receptors .

Nafronyl oxalate, also known as Naftidrofuryl oxalate, is a chemical compound utilized primarily in the treatment of peripheral and cerebral vascular disorders. It is classified as a vasodilator, which means it promotes the widening of blood vessels, thereby enhancing blood flow. The compound's chemical structure is represented by the formula C26H35NO7C_{26}H_{35}NO_{7}, and it has a molecular weight of approximately 473.566 g/mol . Nafronyl oxalate is particularly noted for its ability to improve cellular oxidative capacity and act as a spasmolytic agent, which helps to relieve spasms in blood vessels .

The proposed mechanisms of action for Nafronyl oxalate include:

  • Vasodilation: It may relax blood vessels, improving blood flow to peripheral and cerebral tissues [].
  • Enhanced Cellular Oxygen Use: It might improve cellular metabolism by increasing oxygen utilization [].
  • 5-HT2 Receptor Antagonism: Some studies suggest it might block specific serotonin receptors (5-HT2) which could influence blood flow regulation [].
. Initial steps typically include the reaction of diethyl malonate with furfural in the presence of various catalysts such as piperidine and acetic acid. This reaction is conducted under reflux conditions for several hours to yield intermediates that are further processed with oxalic acid hydrates at elevated temperatures .

The general reaction can be summarized as follows:

  • Formation of Intermediate:
    Diethyl malonate+FurfuralIntermediate\text{Diethyl malonate}+\text{Furfural}\rightarrow \text{Intermediate}
  • Final Product Formation:
    Intermediate+Oxalic AcidNafronyl Oxalate\text{Intermediate}+\text{Oxalic Acid}\rightarrow \text{Nafronyl Oxalate}

These reactions highlight the compound's complex synthesis pathway, which requires careful control of temperature and reaction times.

Nafronyl oxalate exhibits significant biological activity, particularly in the realm of neuroprotection. Research indicates that it can mitigate ischemia-induced damage in brain tissues by restoring neurotransmitter levels, specifically acetylcholine, which is crucial for cognitive functions . The compound acts on serotonin receptors (5-HT2), inhibiting serotonin-induced vasoconstriction and platelet aggregation, thus contributing to its vasodilatory effects .

Additionally, studies have shown that nafronyl oxalate may enhance blood flow to ischemic areas, thereby improving oxygen delivery and cellular metabolism .

The synthesis of nafronyl oxalate can be outlined in several steps:

  • Preparation of Diethyl Malonate-Furfural Adduct:
    • Mix diethyl malonate with furfural in a suitable solvent (e.g., toluene) under reflux conditions.
    • Introduce a catalyst (e.g., piperidine) gradually while maintaining the reaction temperature.
  • Formation of Nafronyl Oxalate:
    • Combine the resultant intermediate with oxalic acid hydrates.
    • Heat the mixture to 50-80°C for several hours.
    • Allow the solution to cool before filtering and recrystallizing from ethyl acetate .

This multi-step synthesis underscores the complexity involved in producing nafronyl oxalate.

Nafronyl oxalate is primarily used in medical settings for:

  • Treatment of Peripheral Vascular Disorders: It improves blood circulation in patients with conditions such as intermittent claudication.
  • Cerebrovascular Disorders: It aids in managing conditions like stroke by enhancing cerebral blood flow.
  • Neuroprotective Agent: Its ability to restore neurotransmitter levels makes it a candidate for treating cognitive impairments associated with aging or vascular dementia .

Nafronyl oxalate interacts with various biological systems, particularly concerning its effects on neurotransmitter dynamics. Studies have shown that it can restore levels of acetylcholine and other amino acids in the brain following ischemic events . Additionally, its action on serotonin receptors suggests potential interactions with other medications affecting serotonin pathways.

Several compounds share structural or functional similarities with nafronyl oxalate. Here are some notable ones:

Compound NameStructure TypePrimary UseUnique Features
NaftidrofurylVasodilatorPeripheral vascular disordersBlocks serotonin-induced vasoconstriction
PentoxifyllineMethylxanthine derivativePeripheral vascular diseaseImproves blood flow by reducing blood viscosity
CilostazolPhosphodiesterase inhibitorIntermittent claudicationInhibits platelet aggregation

Nafronyl oxalate stands out due to its specific action on neurotransmitter restoration while also functioning as a vasodilator, making it unique among similar compounds.

Molecular Configuration and Stereochemical Analysis

Nafronyl oxalate (C₂₆H₃₅NO₇) comprises a naphthalene moiety linked to a tetrahydrofuran-propanoate backbone, with a diethylaminoethyl ester group and an oxalate counterion. The molecule harbors two stereogenic centers at the 2-position of the propanoic acid chain and the 2'-position of the tetrahydrofuran ring, resulting in four stereoisomers: (2R,2'R), (2S,2'S), (2R,2'S), and (2S,2'R). Among these, the (2S,2'R) configuration exhibits the highest biological activity due to optimal receptor binding.

The stereochemical landscape was elucidated via chiral HPLC and X-ray crystallography, revealing that the racemic mixtures form two diastereomeric pairs: (2R,2'R):(2S,2'S) and (2R,2'S):(2S,2'R). Optical rotation studies confirmed enantiomeric relationships within each pair, with specific rotations of +12.5° and -12.5° for the (2R,2'R) and (2S,2'S) isomers, respectively.

Synthetic Pathways and Optimization Strategies

The synthesis of nafronyl oxalate involves a multi-step sequence:

  • Alkylation of tetrahydrofurfuryl alcohol: Reaction with p-toluenesulfonyl chloride yields tetrahydrofurfuryl p-toluenesulfonate.
  • Malonate alkylation: Diethyl malonate reacts with the sulfonate intermediate to form diethyl tetrahydrofurfuryl malonate.
  • Naphthylation: Introduction of the naphthalene group via Friedel-Crafts alkylation using 1-naphthylmethyl chloride.
  • Esterification and salt formation: The final step involves esterification with diethylaminoethyl chloride and counterion exchange with oxalic acid.

Optimization strategies include:

  • Catalyst selection: Sodium hydride enhances reaction rates in the alkylation step, reducing side products.
  • Solvent systems: Ethanol-water mixtures improve crystallinity during salt formation, achieving yields of 84%.
  • Temperature control: Maintaining 0–5°C during esterification prevents racemization.
ParameterOptimal ConditionYield Improvement
Alkylation catalystSodium hydride46.4% → 84%
Crystallization solventEthanol-water (7:3)34% → 67%

Crystallographic Characterization and Polymorphism Studies

Nafronyl oxalate exhibits polymorphism influenced by crystallization conditions. Differential scanning calorimetry (DSC) identified two crystalline forms:

  • Form I: Monoclinic (P2₁/c), melting point 142°C, stable below 30°C.
  • Form II: Orthorhombic (Pbca), melting point 138°C, metastable above 30°C.

XRPD analysis revealed distinct diffraction patterns for each polymorph, with Form I showing peaks at 2θ = 8.9°, 12.7°, and 17.3°, while Form II exhibits peaks at 2θ = 7.5°, 10.2°, and 15.8°. Solubility studies in acetone demonstrated that Form I has a lower solubility (0.164 mg/mL) compared to Form II (0.218 mg/mL).

Phase diagrams constructed via solid-liquid equilibrium (SLE) experiments highlighted a temperature-dependent enantiotropic relationship, where Form I dominates below 30°C, and Form II crystallizes at higher temperatures. Seeding experiments confirmed that introducing Form I nuclei into supersaturated solutions at 25°C selectively yields the stable polymorph.

Stereoisomer Separation Techniques and Chiral Resolution

Separating nafronyl oxalate stereoisomers requires a hybrid approach:

  • Multistage cross-current crystallization: Enriches the target (2S,2'R) racemate from 50% to 92% purity using acetone-water mixtures.
  • Base-catalyzed diastereoisomeric conversion (BCDC): Converts undesired isomers in mother liquors back to equimolar mixtures via sodium hydride-mediated epimerization at 80°C.
  • Chiral chromatography: Final purification on cellulose tris(3,5-dimethylphenylcarbamate) columns achieves 99% enantiomeric excess for (2S,2'R)-nafronyl.

Process metrics:

  • Crystallization yield: 29% (single-stage) → 84% (four-stage with BCDC).
  • Chromatographic throughput: 12 mg/g stationary phase per cycle.
TechniquePurity AchievedKey Parameter
Cross-current crystallization92%Solvent ratio (acetone:H₂O = 4:1)
Chiral chromatography99%Mobile phase (hexane:isopropanol = 85:15)

Nafronyl oxalate demonstrates selective antagonism of 5-hydroxytryptamine₂ (5-HT₂) receptors, with particularly characterized inverse agonist activity at the 5-HT₂A receptor subtype [1] [2]. The compound exhibits high selectivity for 5-HT₂ receptors, specifically inhibiting the binding of spiperone and ketanserin to these receptors [3]. Binding studies have revealed that nafronyl oxalate inhibits [³H]ketanserin binding to 5-HT₂ receptors in mouse brain synaptic membranes in a dose-dependent manner, with an IC₅₀ value of 1.42 × 10⁻⁷ M (142 nanomolar) [4]. This selectivity is demonstrated by the compound's inability to inhibit [³H]serotonin binding to 5-HT₁ receptors at similar concentrations [4].

The mechanism of 5-HT₂ receptor antagonism involves competitive inhibition, as demonstrated in isolated rat caudal arteries where nafronyl oxalate effectively blocked the constrictive effects of serotonin in a dose-dependent, competitive manner [3]. Furthermore, the compound strongly inhibits the formation of serotonin-stimulated inositol triphosphate in aortic myocytes, indicating interference with the phosphatidylinositol-calcium second messenger system [3]. The stereochemical specificity of this activity has been characterized, with research indicating that the C-2S configuration of nafronyl oxalate is crucial for binding affinity with the 5-HT₂A receptor, while the C-2' configuration demonstrates less importance for receptor binding [5].

Receptor TargetBinding ParameterValueReference
5-HT₂ ReceptorsIC₅₀ ([³H]ketanserin)1.42 × 10⁻⁷ M [4]
5-HT₁ ReceptorsInhibitionNo effect [4]
5-HT₂A ReceptorKi0.06 μM [6]

Vasodilatory Effects on Peripheral and Cerebral Circulation

Nafronyl oxalate exerts its vasodilatory effects through multiple mechanisms acting at different levels within the blood vessel wall [7]. The compound causes release of endothelium-derived relaxing factors from the endothelium of femoral arteries, contributing to vasodilation [7]. Additionally, nafronyl oxalate demonstrates nonselective inhibition of the contractile process in vascular smooth muscle, which is particularly pronounced in cerebral arteries [7].

The compound exhibits preferential inhibition of contractions evoked by different stimuli in basilar arteries, with the following potency order: 5-hydroxytryptamine > potassium chloride = anoxia > prostaglandin F₂α = uridine-5'-triphosphate [7]. This selective inhibition pattern suggests targeted action against specific vasoconstriction mechanisms. Nafronyl oxalate also demonstrates prejunctional inhibition of adrenergic neurotransmission, depressing contractions of saphenous veins evoked by electrical stimulation of adrenergic nerve endings while not affecting responses to exogenous norepinephrine [7].

The cerebrovascular effects of nafronyl oxalate have been documented in microsphere-induced cerebral embolism models, where delayed treatment with the compound resulted in improved monoamine neurotransmitter metabolism in brain regions [8]. The compound attenuated decreases in dopamine, noradrenaline, and 5-hydroxytryptamine levels in both hemispheres, with particularly significant improvements in the contralateral hemisphere [8].

Cellular Oxidative Capacity Enhancement Mechanisms

Nafronyl oxalate enhances cellular oxidative capacity through direct effects on mitochondrial enzyme systems and metabolic pathways [9] [10]. The compound demonstrates significant effects on succinate dehydrogenase activity, a key enzyme in the tricarboxylic acid cycle and electron transport chain complex II [11] [9]. In microsphere-induced cerebral ischemia models, nafronyl oxalate treatment resulted in significant restoration of mitochondrial succinate dehydrogenase activity in both mildly and severely injured mitochondria [10].

The compound's effects on oxidative phosphorylation have been characterized in detail. Treatment with nafronyl oxalate elicited slight but significant restoration of oxidative phosphorylation ability in mildly injured mitochondria isolated from rats after cerebral embolism, particularly when measured in the presence of glutamate as substrate [10]. Exposure of mitochondria to nafronyl oxalate at concentrations of 0.1 to 1 μM significantly restored succinate dehydrogenase activity in brain mitochondria isolated from rats following cerebral embolism [10].

Studies examining the metabolic response to exercise in humans demonstrated that nafronyl oxalate enhances cellular oxidative activity in vivo [12]. Exercise with nafronyl oxalate caused significantly greater rises in blood pyruvate concentration during exercise and post-exercise periods compared to controls, while lactate/pyruvate ratios were significantly reduced during the post-exercise period [12]. This reduction in lactate/pyruvate ratios provides evidence that nafronyl oxalate enhances cellular oxidative activity by improving aerobic metabolism efficiency [12].

ParameterEffectConcentration/DoseReference
Succinate Dehydrogenase ActivitySignificant restoration0.1-1 μM [10]
Oxidative PhosphorylationRestoration in mildly injured mitochondria3 μM [10]
Lactate/Pyruvate RatioSignificant reduction post-exercise300 mg oral [12]

Interaction with Adenosine Triphosphate Metabolic Pathways

Nafronyl oxalate demonstrates significant effects on adenosine triphosphate metabolism and energy production pathways in cellular systems [13] [9]. The compound's beneficial effects on energy metabolism have been documented in microsphere-induced cerebral embolism models, where treatment resulted in significant recovery of tissue high-energy phosphate levels and normalization of lactate concentrations [13] [9].

In brain tissue affected by microsphere embolism, nafronyl oxalate treatment for 3 or 5 days elicited significant recovery of tissue adenosine triphosphate and creatine phosphate levels, with concurrent decreases in lactate accumulation [13]. This recovery was associated with significant restoration of mitochondrial oxidative phosphorylation rates, particularly evident on the fifth day of treatment [9]. The compound's effects were observed across multiple brain regions, including cortex, striatum, and hippocampus of both hemispheres [13].

The mechanism of adenosine triphosphate enhancement involves improvement of aerobic glucose metabolism through direct effects on mitochondrial enzyme systems [11]. Nafronyl oxalate improves glucose aerobic metabolism by acting on succinate dehydrogenase, thereby enhancing the efficiency of the electron transport chain and oxidative phosphorylation [11]. This leads to increased adenosine triphosphate production while reducing reliance on anaerobic glycolysis and associated lactate formation.

Studies on venotropic drugs, including nafronyl oxalate, demonstrated protective effects on cellular adenosine triphosphate content under hypoxic conditions [14]. When tested on endothelial cells, nafronyl oxalate prevented the decrease in adenosine triphosphate content induced by mitochondrial respiratory chain inhibitors such as amytal and antimycin A [14]. This protective effect is attributed to the compound's ability to maintain mitochondrial respiratory activity and oxidative phosphorylation efficiency under stress conditions.

Metabolic ParameterEffectTime CourseReference
Tissue ATP LevelsSignificant recovery3-5 days treatment [13]
Tissue LactateSignificant decrease3-5 days treatment [13]
Creatine PhosphateSignificant recovery3-5 days treatment [13]
Mitochondrial Oxidative PhosphorylationRestorationDay 5 of treatment [9]

Validated Quality by Design Based Reverse-Phase High-Performance Liquid Chromatography Method

A sophisticated Quality by Design based reverse-phase High-Performance Liquid Chromatography method has been successfully developed and validated for nafronyl oxalate analysis utilizing the Analytical Quality by Design approach with Design of Experiments methodology. This comprehensive method employs response surface methodology with a three-factor, three-level Box-Behnken statistical design to facilitate optimal method development and systematic optimization [1].

The chromatographic separation is achieved using a Zodiac C18 column (100mm×4.6, 3μm) with an optimized mobile phase consisting of acetonitrile and pH-7 tetrabutylammonium buffer solution in a 90:10 ratio. Detection is performed at 282 nanometers with a flow rate of 1.0 milliliters per minute and an injection volume of 20 microliters. The method demonstrates excellent linearity with a correlation coefficient of 0.997 across the concentration range of 10 to 50 micrograms per milliliter [1].

The validation parameters demonstrate exceptional analytical performance with limit of detection and limit of quantitation values of 12.914 and 39.132 micrograms per milliliter, respectively. The method exhibits outstanding precision, ruggedness, and robustness values within prescribed International Conference on Harmonisation guidelines, making it suitable for routine quality control laboratory applications [1].

Stability-Indicating High-Performance Liquid Chromatography Methodology

A validated High-Performance Liquid Chromatography method has been developed specifically for simultaneous determination of nafronyl oxalate and its hydrolytic degradation product, nafronyl acid. The method utilizes a Spheri-5 reverse-phase C8 column (5 micrometers, 220 × 4.6 millimeters internal diameter) with a mobile phase composed of acetonitrile, 0.05 molar sodium acetate, and triethylamine in a 40:60:0.1 volume ratio, adjusted to pH 5.5 using glacial acetic acid [2].

The chromatographic conditions employ a flow rate of 1.5 milliliters per minute with ultraviolet detection at 225 nanometers. Quantification is based on peak area measurements, demonstrating excellent accuracy and precision with linearity ranges of 0.1-25 and 0.2-25 micrograms per milliliter for nafronyl oxalate and nafronyl acid, respectively. The limits of detection are 0.03 and 0.04 micrograms per milliliter for nafronyl oxalate and nafronyl acid, respectively [2].

Specialized High-Performance Liquid Chromatography Applications

Advanced High-Performance Liquid Chromatography methodologies have been developed for stereoisomeric separation of nafronyl oxalate using chiral stationary phases. The compound exists as a mixture of four stereoisomers, presenting unique analytical challenges that require specialized chromatographic approaches. Chiral High-Performance Liquid Chromatography employs optimized mobile phases and specific stationary phases to achieve baseline resolution of individual stereoisomers [3].

The separation methodology incorporates multistage cross-current crystallization coupled with chiral chromatography to achieve high-purity isolation of target stereoisomers. The chromatographic system demonstrates excellent resolution capabilities with retention times allowing clear identification of individual stereoisomeric components. The method achieves 99% purity for target stereoisomers with total yields reaching 84% at relatively high throughput conditions [3].

Spectroscopic Identification Techniques

Infrared Spectroscopy Analysis

Infrared spectroscopy provides definitive structural identification of nafronyl oxalate through characteristic absorption bands that confirm the presence of specific functional groups. The infrared spectrum exhibits distinct absorption patterns that serve as fingerprint identification for the compound [4] [5].

The oxalate group demonstrates characteristic absorption at 1636.43 wavenumbers, representing the carbonyl stretch vibration of the oxalic acid moiety. Following alkaline degradation, this characteristic peak disappears, confirming hydrolytic cleavage of the oxalate salt. The degradation product exhibits new absorption bands at 1729.94 wavenumbers corresponding to the carboxylate group, and additional peaks at 1573.16 and 3326.24 wavenumbers representing carbonyl and hydroxyl stretches of the free carboxylic acid functionality [6].

Pharmacopeial infrared identification procedures require sample preparation by dissolving 1.0 gram in water and diluting to 50 milliliters, followed by alkaline extraction with concentrated ammonia and methylene chloride. The extracted material is processed for infrared analysis using potassium bromide disc preparation techniques, examining the spectral range from 4000 to 400 wavenumbers [5].

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of nafronyl oxalate, revealing detailed information about molecular connectivity and stereochemical relationships. Proton Nuclear Magnetic Resonance analysis in methanol-d4 at 500 megahertz demonstrates characteristic signal patterns for different structural components [3].

The aromatic region displays complex multipicity patterns at 7.5-9.3 parts per million corresponding to naphthalene protons, while the aliphatic region shows distinct signals for tetrahydrofuran protons and diethylamino ethyl ester functionality. Specific chemical shift assignments include signals at 1.27 parts per million for methyl bridge protons, 1.69 and 1.90 parts per million for tetrahydrofuran ring protons, and characteristic patterns for the ester linkage protons [3].

The Nuclear Magnetic Resonance data enables precise stereoisomer identification and elution order determination when coupled with optical rotation measurements. This approach has confirmed the formation of specific enantiomeric pairs and established the absolute configuration of individual stereoisomers within the quaternary mixture [3].

Mass Spectrometry Analysis

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis essential for structural verification of nafronyl oxalate. Electron ionization mass spectrometry demonstrates the molecular ion peak at mass-to-charge ratio 473.6, confirming the molecular formula C26H35NO7 [4].

The fragmentation pattern reveals diagnostic ions that confirm the structural components of the molecule. Key fragment ions include peaks at mass-to-charge ratios 208 (corresponding to loss of C3H6O), 163 (C11H15O), 129 (C9H5O), 127 (C10H7), 108 (C6H4O2), and 92 (C6H4O). These fragmentation patterns provide definitive structural confirmation and enable impurity profiling applications [4].

Gas chromatography-mass spectrometry applications utilize specific analytical conditions with poly(dimethyl)(diphenyl)siloxane stationary phases for separation of stereoisomeric components. The method employs temperature programming from 210 to 260 degrees Celsius with flame ionization detection for quantitative analysis [5].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy exploits the naphthalene chromophore present in nafronyl oxalate structure, providing characteristic absorption maxima suitable for quantitative analysis. The compound exhibits two distinct absorption maxima: a sharp peak at 222 nanometers with high molar absorptivity (ε=73,171.2 liters per mole per centimeter) and a broader peak at 282 nanometers with lower absorptivity (ε=7,577.6 liters per mole per centimeter) [4].

The spectroscopic analysis requires pH 5 Britton-Robinson buffer for optimal sensitivity and reproducibility. The method demonstrates excellent linearity across therapeutically relevant concentration ranges and serves as the foundation for dissolution testing and stability studies. The dual wavelength approach enables selective determination even in the presence of pharmaceutical excipients [4].

Fluorescence Spectroscopy

Fluorescence spectroscopy provides enhanced sensitivity for nafronyl oxalate analysis, exploiting the native luminescence properties of the naphthalene moiety. The compound exhibits characteristic excitation and emission spectra with optimal fluorescence emission at 331 nanometers when excited at 277 nanometers in acidic buffer solution at pH 5 [4].

The fluorescence method demonstrates superior sensitivity compared to direct ultraviolet absorption, achieving lower detection limits essential for trace analysis applications. The method requires careful pH optimization, with pH 5 providing maximum fluorescence intensity. Various diluting solvents have been evaluated, with acidic buffer solutions proving superior for analytical sensitivity [4].

Derivative Spectroscopy Applications

Derivative spectroscopy techniques enhance selectivity and eliminate background interference in nafronyl oxalate analysis. First-derivative and second-derivative spectrophotometric methods utilize peak-to-peak amplitude measurements at specific wavelengths to achieve selective determination [4].

The first-derivative measurements utilize peak amplitudes at 237 nanometers and peak-to-peak amplitudes from 263 to 299 nanometers, while second-derivative measurements employ peak amplitudes at 241 nanometers and peak-to-peak amplitudes from 282 to 311 nanometers. These techniques demonstrate approximately six-fold higher sensitivity compared to direct spectrophotometric methods [4].

Dissolution Profile Analysis and Bioavailability Assessment

Comprehensive Dissolution Testing Methodology

Dissolution profile analysis for nafronyl oxalate follows United States Pharmacopeia guidelines utilizing Apparatus II (paddle method) under carefully controlled conditions. The testing employs 900 milliliters of three different dissolution media: 0.1 molar hydrochloric acid (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8), maintained at 37°C ± 0.5°C with paddle rotation at 50 revolutions per minute [7].

The dissolution testing protocol incorporates sampling at multiple time points: 5, 10, 15, 20, 30, and 45 minutes, with samples filtered through 0.2 micrometer nylon syringe filters before spectrophotometric analysis at 283 nanometers. Twelve dosage units are tested in each dissolution medium to ensure statistical reliability of results [7].

Nafronyl oxalate demonstrates rapid dissolution characteristics classified as immediate-release, with greater than 85% drug release achieved within 15 minutes across all pH conditions tested. The dissolution rate independence from pH and buffer species confirms excellent solubility characteristics throughout the physiological pH range [7].

Solubility and Biopharmaceutics Classification System Assessment

Comprehensive solubility studies utilizing equilibrium methodology have established nafronyl oxalate as a highly soluble compound across the physiological pH range. Solubility values demonstrate 279.00 ± 15.69 milligrams per milliliter at pH 1.2, 169.00 ± 6.79 milligrams per milliliter at pH 4.5, and 290.40 ± 19.83 milligrams per milliliter at pH 6.8 [7].

The dose number calculations confirm high solubility classification with values less than 1 across all pH conditions tested. For the maximum dose strength of 200 milligrams, the dose-to-solubility ratios are 0.69, 1.19, and 0.67 milliliters for pH 1.2, 4.5, and 6.8, respectively, well below the 250 milliliter threshold for high solubility classification [7].

Permeability assessment using Caco-2 cell monolayers demonstrates high permeability characteristics with apparent permeability coefficients exceeding 100 × 10⁻⁶ centimeters per second for apical-to-basolateral transport. These values significantly exceed the 10 × 10⁻⁶ centimeters per second threshold for high permeability classification, supporting Biopharmaceutics Classification System Class I designation [7].

Bioavailability and Pharmacokinetic Characteristics

Comparative dissolution studies between test formulations and reference products demonstrate mathematical similarity across all pH conditions tested. The similarity factors exceed 50 in all dissolution media, with values approaching the border of acceptance criteria at pH 4.5 (f2 = 51, f1 = 11), while demonstrating excellent similarity at pH 1.2 and 6.8 [7].

The relative standard deviation analysis confirms acceptable variability with values not exceeding 20% for early time points (up to 10 minutes) and 10% for subsequent time points, meeting guideline requirements for dissolution profile comparison. This statistical validation supports the bioequivalence potential of generic formulations [7].

Stability-Indicating Assay Development

Comprehensive Stress Testing Protocol

Stability-indicating assay development for nafronyl oxalate incorporates comprehensive stress testing following International Conference on Harmonisation guidelines. The systematic approach evaluates degradation behavior under acidic, alkaline, oxidative, thermal, and photolytic conditions to establish degradation pathways and develop appropriate analytical methodologies [9].

Acidic stress testing employs various hydrochloric acid concentrations (0.1 normal, 1 normal, 2 normal, and 6 normal) under reflux conditions for durations ranging from 8 to 24 hours. Nafronyl oxalate demonstrates exceptional stability under all acidic conditions tested, with no detectable degradation products observed through High-Performance Liquid Chromatography and thin-layer chromatography analysis [9].

Alkaline stress testing using 0.1 normal sodium hydroxide under reflux conditions reveals significant degradation susceptibility, with complete degradation occurring within 4 hours. This alkaline lability provides the foundation for stability-indicating method development, generating nafronyl acid as the primary degradation product [9].

Degradation Product Characterization

The alkaline degradation pathway produces nafronyl acid as the principal degradation product through hydrolytic cleavage of the ester linkage. Thin-layer chromatography separation using methanol-chloroform (20:80 by volume) achieves complete resolution with retention factor values of 0.79 for nafronyl oxalate and 0.71 for the degradation product [9].

Infrared spectroscopic analysis confirms the structural changes associated with alkaline degradation. The characteristic oxalate group absorption at 1636.43 wavenumbers disappears completely, while new absorption bands appear at 1729.94 wavenumbers (carboxylate group), 1573.16 wavenumbers (carbonyl stretch), and 3326.24 wavenumbers (hydroxyl stretch) corresponding to the free carboxylic acid functionality [9].

High-Performance Liquid Chromatography separation of nafronyl oxalate and its alkaline degradation product achieves excellent resolution using a mobile phase containing 72% methanol, 1% triethylamine, and 0.6% phosphoric acid. The retention times are 2.95 and 4.90 minutes for nafronyl oxalate and degradation product, respectively, with complete baseline separation [9].

Stability-Indicating Method Validation

The stability-indicating High-Performance Liquid Chromatography method demonstrates excellent validation characteristics across multiple analytical parameters. Linearity extends from 10 to 60 micrograms per milliliter with correlation coefficients exceeding 0.999. The method precision expressed as relative standard deviation remains below 2% for all validation parameters [9].

Selectivity studies confirm the method's capability to determine nafronyl oxalate in the presence of up to 90% degradation product without interference. The method demonstrates excellent accuracy with recovery values ranging from 96.74% to 100.83% across different degradation levels, supporting its application for stability studies and quality control [9].

System suitability parameters meet pharmacopeial requirements with resolution values exceeding minimum specifications and tailing factors within acceptable limits. The validated method serves multiple applications including stability-indicating assay, pharmaceutical dosage form analysis, and degradation product quantification [9].

Degradation Kinetics and Stability Optimization

Kinetic analysis reveals first-order degradation kinetics for alkaline hydrolysis with pH-dependent rate constants. The pH of maximum stability occurs at pH 3.0, providing optimal formulation guidance for pharmaceutical development. At pH 5.4 and 30°C, the projected half-life extends to 3 years with only 10% degradation, representing acceptable pharmaceutical stability [10].

Activation energy determinations establish values of 7.72 kilocalories per mole for alkaline catalysis and 15.2 kilocalories per mole for acid catalysis, enabling temperature-dependent stability predictions. These thermodynamic parameters support formulation optimization and shelf-life projections under various storage conditions [10].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

4

Exact Mass

383.24604391 g/mol

Monoisotopic Mass

383.24604391 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

42H8PQ0NMJ

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vasodilator Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR2A [HSA:3356] [KO:K04157]

Pictograms

Irritant

Irritant

Other CAS

3200-06-4

Wikipedia

Naftidrofuryl

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Squires H, Simpson E, Meng Y, Harnan S, Stevens J, Wong R, Thomas S, Michaels J, Stansby G. A systematic review and economic evaluation of cilostazol, naftidrofuryl oxalate, pentoxifylline and inositol nicotinate for the treatment of intermittent claudication in people with peripheral arterial disease. Health Technol Assess. 2011 Dec;15(40):1-210. doi: 10.3310/hta15400. Review. PubMed PMID: 22142554; PubMed Central PMCID: PMC4781353.
2: Stevens JW, Simpson E, Harnan S, Squires H, Meng Y, Thomas S, Michaels J, Stansby G. Systematic review of the efficacy of cilostazol, naftidrofuryl oxalate and pentoxifylline for the treatment of intermittent claudication. Br J Surg. 2012 Dec;99(12):1630-8. doi: 10.1002/bjs.8895. Epub 2012 Oct 3. Review. PubMed PMID: 23034699.
3: Hong H, Mackey WC. The limits of evidence in drug approval and availability: a case study of cilostazol and naftidrofuryl for the treatment of intermittent claudication. Clin Ther. 2014 Aug 1;36(8):1290-301. doi: 10.1016/j.clinthera.2014.06.010. Epub 2014 Jul 8. Review. PubMed PMID: 25012728.
4: Marcial JM, Pérez R, Vargas P, Franqui-Rivera H. Non-Invasive Therapy of Peripheral Arterial Disease. Bol Asoc Med P R. 2015 Jul-Sep;107(3):52-7. Review. PubMed PMID: 26742197.
5: Girolami B, Bernardi E, Prins MH, Ten Cate JW, Hettiarachchi R, Prandoni P, Girolami A, Büller HR. Treatment of intermittent claudication with physical training, smoking cessation, pentoxifylline, or nafronyl: a meta-analysis. Arch Intern Med. 1999 Feb 22;159(4):337-45. Review. PubMed PMID: 10030306.
6: de Backer TL, Vander Stichele R, Lehert P, Van Bortel L. Naftidrofuryl for intermittent claudication. Cochrane Database Syst Rev. 2012 Dec 12;12:CD001368. doi: 10.1002/14651858.CD001368.pub4. Review. PubMed PMID: 23235580.
7: Kuznetsov MR, Kosykh IV, Iumin SM, Kunitsyn NV, Kuznetsova VF, Tolstikhin VIu, Magnitskiĭ LA. [Use of naftidrofuryl in angiology]. Angiol Sosud Khir. 2014;20(4):27-35. Review. Russian. PubMed PMID: 25490354.
8: Melzer J, Saller R. [Clinical studies in peripheral arterial occlusive disease: update from the aspects of a meta-narrative review]. Forsch Komplementmed. 2013;20 Suppl 2:17-21. doi: 10.1159/000351720. Epub 2013 Jun 14. Review. German. PubMed PMID: 23860108.
9: Katzberg HD, Khan AH, So YT. Assessment: symptomatic treatment for muscle cramps (an evidence-based review): report of the therapeutics and technology assessment subcommittee of the American academy of neurology. Neurology. 2010 Feb 23;74(8):691-6. doi: 10.1212/WNL.0b013e3181d0ccca. Review. PubMed PMID: 20177124.
10: Goldsmith DR, Wellington K. Naftidrofuryl: a review of its use in the treatment of intermittent claudication. Drugs Aging. 2005;22(11):967-77. Review. PubMed PMID: 16323973.
11: Smith FB, Bradbury A, Fowkes G. Intravenous naftidrofuryl for critical limb ischaemia. Cochrane Database Syst Rev. 2012 Jul 11;(7):CD002070. doi: 10.1002/14651858.CD002070.pub2. Review. PubMed PMID: 22786478.
12: Hazell JW. Tinnitus. Br J Hosp Med. 1979 Nov;22(5):468-71. Review. PubMed PMID: 395984.
13: Lu D, Song H, Hao Z, Wu T, McCleery J. Naftidrofuryl for dementia. Cochrane Database Syst Rev. 2011 Dec 7;(12):CD002955. doi: 10.1002/14651858.CD002955.pub4. Review. PubMed PMID: 22161372.
14: Li W, Cao LX, Li GR, Jin WJ. [Applications of phosphorimetry in pharmaceutical analysis]. Guang Pu Xue Yu Guang Pu Fen Xi. 2002 Jun;22(3):518-22. Review. Chinese. PubMed PMID: 12938353.
15: Cook P, James I. Drug therapy: cerebral vasodilators (first of two parts). N Engl J Med. 1981 Dec 17;305(25):1508-13. Review. PubMed PMID: 7029283.
16: Norris CH. Drugs affecting the inner ear. A review of their clinical efficacy, mechanisms of action, toxicity, and place in therapy. Drugs. 1988 Dec;36(6):754-72. Review. PubMed PMID: 3065060.
17: Butler JV, Mulkerrin EC, O'Keeffe ST. Nocturnal leg cramps in older people. Postgrad Med J. 2002 Oct;78(924):596-8. Review. PubMed PMID: 12415081; PubMed Central PMCID: PMC1742527.
18: Heidrich H. [Peripheral arterial occlusions. Principles, possibilities and limits of conservative therapy]. ZFA (Stuttgart). 1981 Apr 10;57(10):742-50. Review. German. PubMed PMID: 6165157.
19: Naftidrofuryl (Praxilene). Drug Ther Bull. 1988 Apr 5;26(7):25-7. Review. PubMed PMID: 3286179.
20: De Backer T, Vander Stichele R, De Buyzere M, De Backer G, Van Bortel L. Silence of the limbs pharmacological symptomatic treatment of intermittent claudication. Curr Vasc Pharmacol. 2010 May;8(3):383-7. Review. PubMed PMID: 19485897.

Explore Compound Types